Gliorosein
Overview
Description
Gliorosein is a fungal metabolite produced by the genus Gliocladium, which belongs to the Hypocreaceae family. It is known for its antibacterial properties and has been shown to be effective against various bacterial strains such as Bacillus allii, Bacillus subtilis, and Escherichia coli. The chemical structure of this compound is identified as (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione .
Mechanism of Action
Target of Action
Gliorosein is a fungal metabolite isolated from Gliocladium It’s known that the compound is isomeric with the quinol but shows a different ultraviolet absorption spectrum .
Mode of Action
It’s suggested that this compound may inhibit the interaction of keap1 with nrf2, enhancing the nuclear translocation of nrf2 from cytosol that can result in overexpression of relative genes .
Biochemical Pathways
It’s known that the sequence of reactions leading to the formation of this compound involves several steps
Pharmacokinetics
Generally, a drug-like molecule possesses physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
It’s suggested that this compound may have an impact on the kelch/nrf2 antioxidant system
Action Environment
It’s known that environments are used to describe a general deployment target like production, staging, or development
Preparation Methods
Gliorosein can be synthesized through a series of chemical reactions starting from acetyl-CoA and malonyl-CoA. The proposed biosynthetic pathway involves the formation of 5-methylorsellinic acid, which undergoes further hydroxylation and methylation to yield this compound. The industrial production of this compound typically involves fermentation processes using the Gliocladium species under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Gliorosein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, which have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties and biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gliorosein has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of fungal metabolites and their biosynthetic pathways.
Biology: It is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: this compound’s cytoprotective effects have been investigated for potential therapeutic applications, including cardioprotection and cancer treatment.
Industry: this compound is used in the development of bioactive compounds and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Gliorosein is structurally similar to other fungal metabolites such as aurantiogliocladin and rubrogliocladin. this compound is unique in its specific antibacterial activity and its distinct chemical structure, which includes two methoxy groups and two methyl groups on the cyclohexene ring. These structural features contribute to its unique biological activities and make it a valuable compound for scientific research.
Similar compounds include:
- Aurantiogliocladin
- Rubrogliocladin
- Glioroseinol
This compound’s unique properties and diverse applications make it an important compound in various fields of scientific research.
Properties
IUPAC Name |
(5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRRZBXIQUVOS-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C(=C(C1=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C(=C(C1=O)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-40-4 | |
Record name | Gliorosein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLIOROSEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER249M80U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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